molecular formula C12H17ClN2O2 B1583907 2-Chloro-4-nitro-N,N-dipropylaniline CAS No. 6216-91-7

2-Chloro-4-nitro-N,N-dipropylaniline

Cat. No. B1583907
CAS RN: 6216-91-7
M. Wt: 256.73 g/mol
InChI Key: OYJJPFCGGNTTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-nitro-N,N-dipropylaniline is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . It is also known by other names such as 4-Nitro-2-chloro-N,N-di-n-propyl aniline .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-nitro-N,N-dipropylaniline is 1S/C12H17ClN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloro-4-nitro-N,N-dipropylaniline is a solid substance . Its density is 1.181g/cm3 . The boiling point is 355.7ºC at 760 mmHg .

Scientific Research Applications

Environmental Remediation

2-Chloro-4-nitroaniline, a structurally similar compound to 2-Chloro-4-nitro-N,N-dipropylaniline, has been studied for its environmental impact, particularly in industrial and agricultural sectors. Research has shown that certain microbial strains, such as Geobacter sp. KT7 and Thauera aromatica KT9, can degrade this compound under anaerobic conditions, utilizing it as a sole carbon and nitrogen source. This degradation process involves the transformation of the nitro group to an amino group followed by dechlorination, offering a potential pathway for bioremediation of related nitroaromatic compounds in contaminated environments (H. D. Duc, 2019).

Chemical Synthesis and Material Science

2-Chloro-4-nitro-N,N-dipropylaniline may also find application in chemical synthesis and material science due to its functional groups. For example, in a related study, 2-chloropropionamide derivatives were used to initiate atom transfer radical polymerization (ATRP) of N-isopropylacrylamide (NIPAM), leading to poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with an azido group. This demonstrates the potential for using chloro-nitroaniline derivatives in synthesizing thermoresponsive polymers, which have applications ranging from drug delivery to smart materials (Atsushi Narumi et al., 2008).

Electrochemical Applications

Another potential application of 2-Chloro-4-nitro-N,N-dipropylaniline can be inferred from studies on similar compounds like aniline and 4-chloroaniline, which have been subjects of research in wastewater treatment. Electrochemical degradation studies of these compounds suggest possible applications in the electrochemical treatment of wastewater, indicating that chloro-nitroaniline derivatives could serve as model compounds or even be directly involved in electrochemical processes for environmental cleanup (E. Brillas et al., 1995).

Analytical Chemistry

The unique reactivity of chloro-nitroaniline compounds, including potential derivatives like 2-Chloro-4-nitro-N,N-dipropylaniline, makes them interesting targets for analytical chemistry research. Studies on the formation of nitrating and chlorinating species, as well as the detection of specific by-products, are crucial for understanding the chemical behavior of such compounds in various environments and could lead to the development of new analytical methodologies for detecting and quantifying nitroaromatic pollutants (J. Eiserich et al., 1996).

Safety and Hazards

The compound has been classified as a hazard under GHS07 . It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261-P280h-P301+P312a-P304+P340-P321-P501a .

properties

IUPAC Name

2-chloro-4-nitro-N,N-dipropylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJJPFCGGNTTTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211217
Record name 2-Chloro-4-nitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitro-N,N-dipropylaniline

CAS RN

6216-91-7
Record name 2-Chloro-4-nitro-N,N-dipropylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitro-N,N-dipropylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-nitro-N,N-dipropylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-nitro-N,N-dipropylaniline
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-nitro-N,N-dipropylaniline
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-nitro-N,N-dipropylaniline
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-nitro-N,N-dipropylaniline
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-nitro-N,N-dipropylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.